溴氧化镧

描述

Synthesis Analysis

Lanthanum oxide can be synthesized using various methods. A sol–gel technique was employed to synthesize lanthanum oxide nanoparticles using micro-sized La2O3 powders, 20% nitric acid, and high-molecular weight polyethylene glycol (PEG) as raw materials . Another method involves precipitation of nominal La(OH)3 from aqueous solution using a combination of 2.5% NH3 and the surfactant sodium dodecyl sulfate followed by heating and stirring for 24 hours at 80 °C .

Molecular Structure Analysis

Lanthanum oxide has a hexagonal crystal structure at low temperatures. The La3+ metal atoms are surrounded by a 7 coordinate group of O2− atoms . At high temperatures, lanthanum oxide converts to a cubic crystal structure .

Chemical Reactions Analysis

Lanthanum oxide is a white solid that is insoluble in water, but dissolves in acidic solutions . It absorbs moisture from air, converting to lanthanum hydroxide . Lanthanum oxide nanoparticles were prepared by direct thermal decomposition of nanostructures in a programmable furnace up to 800 °C in ambient atmosphere .

Physical And Chemical Properties Analysis

Lanthanum oxide is a white, hygroscopic powder . It has p-type semiconducting properties and a band gap of approximately 5.8 eV . Its average room temperature resistivity is 10 kΩ·cm, which decreases with an increase in temperature .

科学研究应用

磷酸肽富集:氧化镧,包括溴氧化镧,已被用于磷酸肽富集材料的工程化,在蛋白质组学研究中显示出前景 (Jabeen 等,2012).

用于 CMOS 应用的纳米颗粒合成:使用各种方法合成的氧化镧纳米颗粒在未来 CMOS(互补金属氧化物半导体)技术的 high-κ 电介质中具有潜在应用 (Pathan、Desai 和 Bhasin,2017).

机械化学合成:对 LaOBr 及其相关化合物进行机械化学合成研究表明,它们具有创建具有特定晶格尺寸的固态溶液的潜力,这在材料科学中很有用 (Lee、Zhang 和 Saito,2001).

与水蒸气的反应:对 LaOBr 与水蒸气的反应的研究揭示了反应机理的见解,这对于理解其在各种环境和工业应用中的行为至关重要 (Sun、Kyotani、Tamai 和 Tomita,1985).

物理化学性质:氧化镧,包括 LaOBr,已对其物理化学性质进行了研究,突出了它们作为高 k 电介质材料、催化剂和荧光粉材料的潜在应用 (Kang、Kim、Cho 和 Sohn,2015).

水热合成优化:在超临界水条件下水热合成氧化镧纳米颗粒的研究提供了优化粒径和表面积的见解,这对于各种纳米技术应用至关重要 (Jafari Nejad、Abolghasemi、Moosavian、Golzary 和 Maragheh,2010).

治疗应用:镧系元素(包括镧)的生物学特性已被探索用于治疗应用,表明镧化合物具有潜在的医学用途 (Fricker,2006).

抗菌策略:氧化镧纳米颗粒已被用于从微生物生长培养基中清除磷酸盐,作为一种针对抗菌目的的靶向营养饥饿策略 (Gerber、Moser、Luechinger、Stark 和 Grass,2012).

未来方向

Lanthanum-based adsorbents have been used for selective phosphate removal . Lanthanum oxide nanoparticles could be considered as a radiation-detector option for hybrid medical-imaging modalities, such as PET/CT and SPECT/CT . More research is needed to understand the potential applications of lanthanum bromide oxide.

属性

IUPAC Name |

lanthanum(3+);oxygen(2-);bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.La.O/h1H;;/q;+3;-2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNLZPMPHJSFSZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

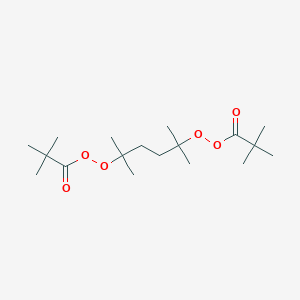

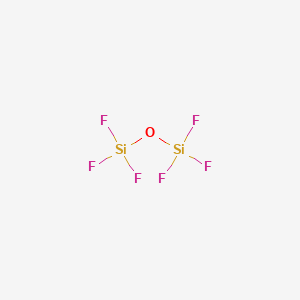

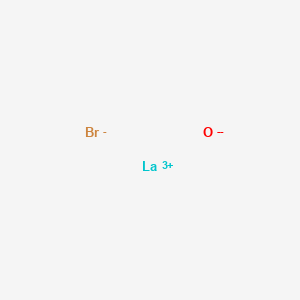

[O-2].[Br-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrLaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum bromide oxide | |

CAS RN |

13875-40-6 | |

| Record name | Lanthanum bromide oxide (LaBrO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum bromide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。